molecular formula C15H18F3N3O2 B6626426 Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone

Cat. No. B6626426
M. Wt: 329.32 g/mol
InChI Key: SDQNLMLKEOVYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone, also known as CPI-455, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound has been found to inhibit the activity of a protein known as bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.

Mechanism of Action

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone exerts its anti-cancer effects by inhibiting the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 is known to bind to acetylated histones, which are involved in the packaging of DNA into chromatin. By inhibiting the activity of BRD4, Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone has also been found to modulate the expression of genes involved in the immune response, suggesting that it may have potential as an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

One advantage of Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone is its specificity for BRD4, which reduces the risk of off-target effects. In addition, Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone has been found to be well-tolerated in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, studies are needed to determine the optimal dosing and scheduling of Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone in combination with other cancer therapies. Finally, further research is needed to elucidate the mechanisms underlying the immunomodulatory effects of Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone, which may have implications for the development of novel cancer immunotherapies.
In conclusion, Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its specificity for BRD4 and favorable safety profile make it an attractive candidate for further research. However, additional studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone involves several steps, including the reaction of 5-(trifluoromethoxy)pyridin-2-amine with a cyclopropyl ketone, followed by the reaction of the resulting intermediate with a diazepane amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone has shown promise as a potential therapeutic agent for the treatment of cancer. It has been found to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In addition, Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c16-15(17,18)23-12-4-5-13(19-10-12)20-6-1-7-21(9-8-20)14(22)11-2-3-11/h4-5,10-11H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQNLMLKEOVYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=NC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.